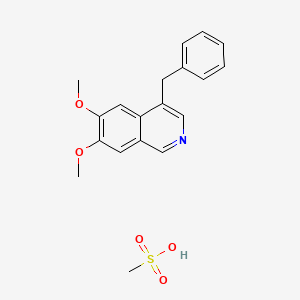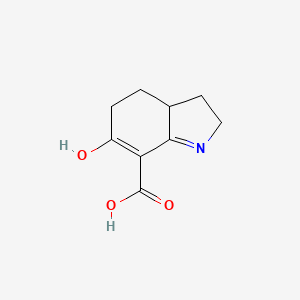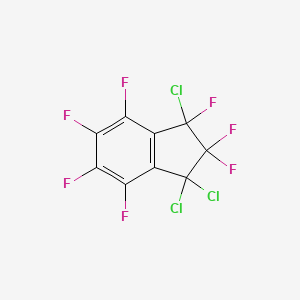
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene is a complex organofluorine compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler precursors. The synthetic routes often include halogenation reactions where chlorine and fluorine atoms are introduced into the molecular structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of more complex molecules.
Biology: Its unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound, making it useful for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene include:
1,1,2-Trichloroethane: An organochloride solvent with similar halogenation but different structural properties.
Trichloroethylene: Another halogenated compound used as an industrial solvent.
Trichloroisocyanuric acid: A compound used in various industrial applications.
Eigenschaften
CAS-Nummer |
58161-55-0 |
|---|---|
Molekularformel |
C9Cl3F7 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1,1,3-trichloro-2,2,3,4,5,6,7-heptafluoroindene |
InChI |
InChI=1S/C9Cl3F7/c10-7(11)1-2(8(12,17)9(7,18)19)4(14)6(16)5(15)3(1)13 |
InChI-Schlüssel |
AHCVZAHZZUYVOA-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)Cl)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



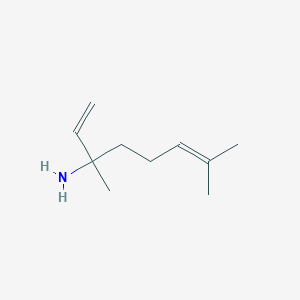
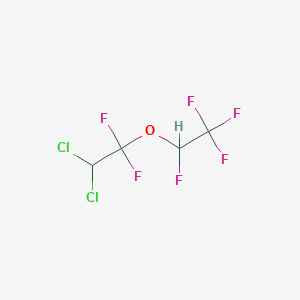
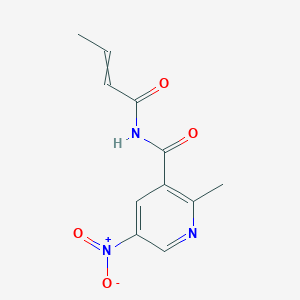
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
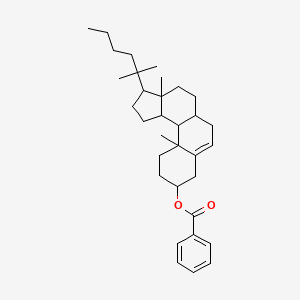

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
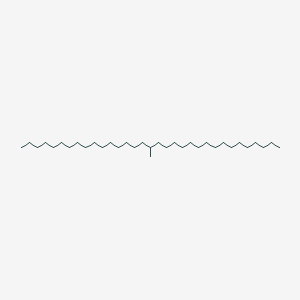
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
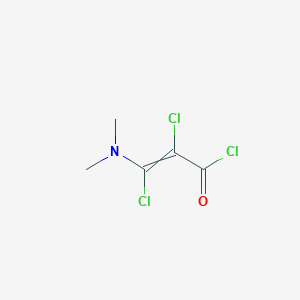
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
